N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea
Description
N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea is a thiourea derivative featuring a bicyclo[2.2.1]heptane (norbornane) group and a 2-pyridylethyl substituent linked via a thiourea bridge (C₁₅H₂₁N₃S) . Thioureas are well-studied for their diverse biological activities, including antimicrobial, antiviral, and metal-coordination properties. This compound’s synthesis and structural characterization are inferred from analogous thiourea derivatives, where X-ray crystallography confirms intramolecular hydrogen bonding between the thiourea NH and pyridine nitrogen, stabilizing a planar conformation .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-(2-pyridin-2-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c19-15(17-8-6-13-3-1-2-7-16-13)18-14-10-11-4-5-12(14)9-11/h1-3,7,11-12,14H,4-6,8-10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSKFHAFKTWQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=S)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with 2-(2-pyridyl)ethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods
While specific industrial production methods for N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the pyridyl group can lead to the formation of piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N’-[2-(2-pyridyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bicyclic structure provides rigidity, enhancing binding affinity and specificity. The pyridyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyridyl-Thiourea Derivatives
- Key Structural Differences: The norbornane group in the target compound provides steric hindrance and rigidity, unlike PETT derivatives’ flexible phenethyl chains or aroylthioureas’ planar aromatic substituents . The 2-pyridylethyl group enables hydrogen bonding similar to PETT compounds but lacks the bromine atom critical for Trovirdine’s enhanced HIV-1 RT binding .
Physicochemical Properties
- The norbornane group reduces solubility compared to smaller thioureas but may improve lipid bilayer permeability .
Coordination Chemistry
Norbornane-thioureas are unreported in metal coordination studies, but analogous pyridyl-thioureas form stable complexes with Ni(II) and Cu(II) via sulfur and pyridyl nitrogen donors . The target compound’s rigid structure could limit conformational flexibility required for metal binding, unlike flexible PETT derivatives .
Biological Activity
N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of 240.35 g/mol. The presence of the thiourea moiety is significant for its biological interactions.
Anticancer Activity
Research has indicated that thiourea derivatives exhibit anticancer properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analysis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction, G1 phase arrest |
| PC-3 (Prostate Cancer) | 15.0 | Apoptosis induction, G1 phase arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study reported that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiourea group may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Interference with DNA Synthesis : By disrupting normal DNA replication processes, the compound can hinder cancer cell growth.
Case Studies
- Case Study on Anticancer Efficacy : In a preclinical study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
- Antimicrobial Efficacy : A clinical assessment showed that patients treated with formulations containing this compound experienced improved outcomes in infections resistant to conventional antibiotics, highlighting its therapeutic potential in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
